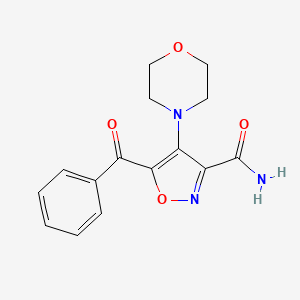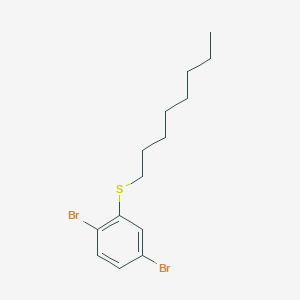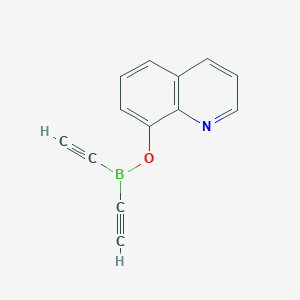![molecular formula C7H7P B12598518 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene CAS No. 632340-40-0](/img/structure/B12598518.png)
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique organophosphorus compound characterized by its bicyclic structure. This compound consists of a phosphorus atom integrated into a bicyclo[2.2.2]octa-2,5,7-triene framework, making it an interesting subject for research in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene typically involves the reaction of bicyclo[2.2.2]octa-2,5,7-triene with a phosphorus-containing reagent. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene involves its interaction with various molecular targets. The phosphorus atom can form bonds with metals, making it a useful ligand in catalysis. The bicyclic structure also allows for unique interactions with other molecules, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: Lacks the phosphorus atom but shares the bicyclic structure.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Contains oxygen atoms in the bicyclic structure along with phosphorus.
Uniqueness
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is unique due to the presence of the phosphorus atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
632340-40-0 |
|---|---|
Formule moléculaire |
C7H7P |
Poids moléculaire |
122.10 g/mol |
Nom IUPAC |
1-phosphabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H |
Clé InChI |
AMAQKLKQYJZECJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CP2C=CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
